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molecular formula C12H10N2O2 B8516704 3-Nitro-4-(o-tolyl)pyridine

3-Nitro-4-(o-tolyl)pyridine

Cat. No. B8516704
M. Wt: 214.22 g/mol
InChI Key: ASPUIBUAQZFGBK-UHFFFAOYSA-N
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Patent
US08987307B2

Procedure details

Zinc dust (3.0 g, 46 mmol) was added to 3-nitro-4-o-tolyl-pyridine (1.35 g, 6.3 mmol) in acetic acid (32 mL). The reaction mixture was heated to 70° C. for 90 min. After cooling to room temperature, solids were removed from the reaction mixture by filtration. Evaporation of volatiles in vacuo gave a solid that was triturated with toluene. Removal of solids by filtration followed by evaporation of volatiles in vacuo gave a heavy oil. The product 4-o-tolyl-pyridin-3-ylamine was isolated by flash chromatography on silica gel eluting with EtOAc to 5% CH3OH in EtOAc (1.0 g, 86%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])([O-])=O.CO>C(O)(=O)C.CCOC(C)=O.[Zn]>[C:11]1([CH3:16])[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:9]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1C1=C(C=CC=C1)C
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
solids were removed from the reaction mixture by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
gave a solid
CUSTOM
Type
CUSTOM
Details
that was triturated with toluene
CUSTOM
Type
CUSTOM
Details
Removal of solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation of volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
gave a heavy oil

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C1=C(C=NC=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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